3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide
Description
This compound belongs to the triazoloquinazolin class, characterized by a fused heterocyclic core (triazolo[4,3-a]quinazolin-4-yl) and a propanamide side chain. The structure features a thiophen-2-ylmethyl carbamoyl group attached via a sulfanyl linker to the triazoloquinazolin scaffold. The molecular formula is inferred to be C23H23N7O3S2 (based on analogs in –15), with a molecular weight of approximately 534.6 g/mol.
Properties
IUPAC Name |
3-[5-oxo-1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S2/c1-14(2)24-18(29)9-10-27-20(31)16-7-3-4-8-17(16)28-21(27)25-26-22(28)33-13-19(30)23-12-15-6-5-11-32-15/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,30)(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRBWOSAYBSTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the azepane ring via nucleophilic substitution. The final step usually involves esterification to form the benzoate ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters and the use of advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazoloquinazolin Derivatives
Key analogs differ in the carbamoyl methyl sulfanyl substituent:
3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide (CAS 1112434-48-6): Benzyl group instead of thiophen-2-ylmethyl. Molecular formula: C24H26N6O3S (MW 478.57 g/mol).
3-[1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide :
- 3-Methylphenyl substituent.
- Electron-donating methyl group may enhance metabolic stability but reduce target affinity compared to the thiophene’s π-electron system .
Target Compound (Thiophen-2-ylmethyl substituent): Thiophene’s sulfur atom increases polarity, improving aqueous solubility (predicted ~50–60 µg/mL at pH 7.4 vs. 45.7 µg/mL for benzyl analog in ). Potential for stronger π-π stacking in hydrophobic binding pockets .
Core Heterocycle Variations
2-[(5-Oxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide (CAS 871906-93-3):
- Thiazolidinone Derivatives (e.g., ): Replace triazoloquinazolin with thiazolidinone or rhodanine cores. 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (CAS 304894-08-4):
Pharmacological and Physicochemical Properties
Physicochemical Descriptors
Biological Activity
The compound 3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a triazole ring and thiophene moiety. The synthesis typically involves multi-step processes including:
- Formation of the Thiophene Derivative : Utilizing methods such as the Gewald reaction.
- Condensation Reactions : Leading to the formation of the triazoloquinazoline core.
- Final Modifications : Including carbamoylation and amide formation to achieve the final product.
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various strains of bacteria and fungi. A study highlighted that triazole derivatives possess potent activity against drug-resistant strains of Mycobacterium tuberculosis, with some compounds exhibiting MIC values comparable to established antibiotics like isoniazid .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, related triazole-thiophene compounds demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutics .
The biological activity is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and growth.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
